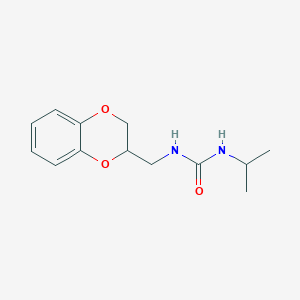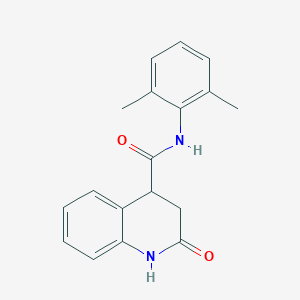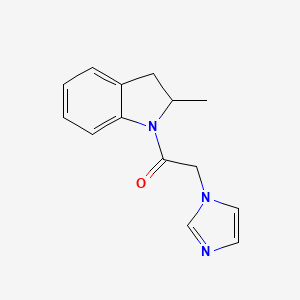
2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using specific methods and has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes and pathways that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has been shown to have various biochemical and physiological effects. Studies have suggested that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, it has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone in lab experiments is its specificity. This compound has been shown to selectively target cancer cells and has minimal effects on normal cells. Additionally, it has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its solubility. It has low solubility in water and requires specific solvents for use in lab experiments.
Orientations Futures
There are several future directions for the use of 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone in scientific research. One of the most promising directions is in the development of novel cancer therapies. Studies have shown that this compound can enhance the efficacy of existing cancer treatments and can also be used in combination with other drugs to improve their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential use in other disease states.
Méthodes De Synthèse
The synthesis of 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves a multi-step process. The first step involves the reaction of 2-methyl-2,3-dihydroindole with ethyl chloroformate to form ethyl 2-methyl-2,3-dihydroindol-1-yl carbonate. This intermediate is then reacted with imidazole in the presence of a base to form 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone. The final product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, it has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-8-12-4-2-3-5-13(12)17(11)14(18)9-16-7-6-15-10-16/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODBGRGQYVCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohex-3-en-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491965.png)
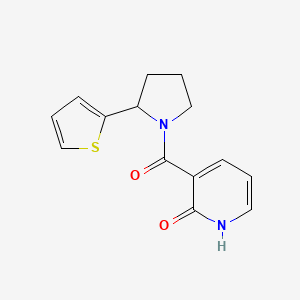
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide](/img/structure/B7491983.png)
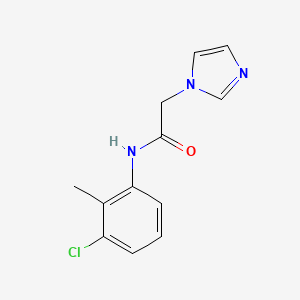
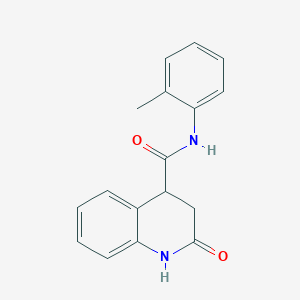

![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)
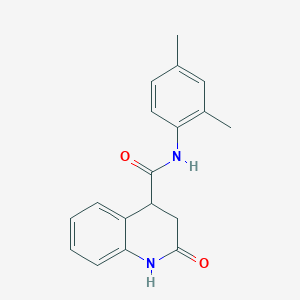
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
